molecular formula C21H20N4O5S B2694351 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2202512-52-3

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2694351
CAS No.: 2202512-52-3
M. Wt: 440.47
InChI Key: WSGMMGUYOMMAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines multiple pharmacologically relevant ring systems. This hybrid molecule contains a benzodioxine sulfonyl group linked to an azetidine ring, which is connected through a methylene bridge to a dihydropyridazinone scaffold bearing a pyridinyl substituent. The strategic incorporation of these structural elements creates a multifunctional chemical entity with potential applications in neuroscience research, particularly for investigating sleep-wake regulation and neurological disorders . The compound's design shares structural similarities with agents described in patent literature for treating sleep disorders, suggesting potential utility in studying hypersomnia, narcolepsy, and circadian rhythm disruptions . The presence of both sulfonyl and cyclic ether functionalities may contribute to enhanced blood-brain barrier penetration, making it particularly valuable for central nervous system-targeted research applications. Researchers can utilize this compound as a chemical tool for probing neurological pathways and receptor systems involved in sleep regulation and consciousness. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper safety protocols including personal protective equipment and adequate ventilation should always be employed when handling this research chemical.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-21-4-2-18(16-5-7-22-8-6-16)23-25(21)14-15-12-24(13-15)31(27,28)17-1-3-19-20(11-17)30-10-9-29-19/h1-8,11,15H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGMMGUYOMMAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, particularly focusing on its enzyme inhibitory properties and implications for treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis Overview

The synthesis of this compound involves several key steps, including the formation of various intermediates. The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to yield sulfonamide derivatives. These derivatives are then coupled with azetidine and pyridine moieties to create the final product.

Enzyme Inhibition Studies

Recent studies have focused on evaluating the enzyme inhibitory potential of the synthesized compounds derived from 2,3-dihydro-1,4-benzodioxin . The primary enzymes targeted include:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a common target for anti-diabetic drugs.
  • Acetylcholinesterase : Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease.

Findings

  • α-glucosidase Inhibition :
    • Compounds derived from 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one demonstrated weak to moderate inhibitory activities against α-glucosidase.
    • Notably, some derivatives exhibited IC50 values ranging from 81.12 µM to 86.31 µM, compared to acarbose (IC50 = 37.38 µM), indicating potential as therapeutic agents for T2DM .
  • Acetylcholinesterase Inhibition :
    • While specific data on acetylcholinesterase inhibition for this compound is less documented, related compounds in the benzodioxane class have shown promising results in inhibiting this enzyme, suggesting potential cognitive benefits.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of these compounds in vivo:

  • Study on Diabetic Models :
    • A study involving diabetic rats treated with derivatives of the benzodioxane class showed significant reductions in blood glucose levels compared to untreated controls .
  • Neuroprotective Effects :
    • Preliminary neuroprotective studies indicated that certain derivatives could potentially mitigate cognitive decline associated with AD by inhibiting acetylcholinesterase activity .

Structure-Activity Relationship (SAR)

The biological activity of these compounds appears to be influenced by their structural components:

ComponentInfluence on Activity
Sulfonamide GroupEssential for enzyme binding and inhibition
Dihydropyridazine CoreContributes to overall stability and potency
Pyridine RingEnhances lipophilicity and cellular uptake

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxane exhibit a range of biological activities:

Enzyme Inhibition

Studies have shown that compounds derived from 2,3-dihydro-1,4-benzodioxine possess inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The inhibition of these enzymes suggests potential applications in treating these conditions .

Anti-inflammatory and Anticancer Properties

Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, certain analogs have demonstrated hepatoprotective and antioxidant properties, making them candidates for further investigation in cancer therapy and inflammatory diseases .

Neuromodulation

Recent findings suggest that derivatives may interact with the endocannabinoid system, specifically as selective agonists for CB2 receptors. This interaction could lead to therapeutic applications in pain management and other conditions without psychotropic effects .

Case Study 1: Antidiabetic Activity

A study explored the enzyme inhibitory potential of newly synthesized sulfonamides derived from 2,3-dihydrobenzo[1,4]dioxin against α-glucosidase. The results indicated that specific derivatives showed significant inhibition compared to standard drugs used for T2DM management .

Case Study 2: Anticancer Activity

Research conducted on benzodioxane derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The structure-activity relationship studies indicated that modifications at specific positions on the benzodioxane ring enhanced anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Structural Features Research/Application Notes
Target Compound C₂₁H₂₀N₄O₅S* 440.47 Benzodioxine-sulfonyl-azetidine, dihydropyridazinone, pyridin-4-yl Inferred research use; structural analogs suggest potential receptor modulation .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy-pyridine, dimethylaminophenyl Research compound; lacks azetidine-sulfonyl and pyridazinone but shares benzodioxine and pyridine motifs .
1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one () C₂₀H₂₀F₃N₅O 403.40 Azetidine, trifluoromethylpyridine, pyrrolopyridine Muscarinic M₄ receptor positive allosteric modulator; shares azetidine and pyridine groups but differs in core heterocycle .
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol () C₁₂H₁₁N₃O₂S 277.30 Benzodioxin, pyridazine-thiol Supplier-listed; thiol group replaces sulfonyl-azetidine, altering reactivity and binding potential .

Key Findings:

Benzodioxine Derivatives: The target compound and ’s analog share the benzodioxine moiety, which enhances aromatic stacking and metabolic stability. However, the target’s sulfonyl-azetidine side chain may improve target specificity compared to ’s dimethylaminophenyl group . ’s pyridazine-thiol derivative lacks the azetidine-sulfonyl group but highlights the versatility of benzodioxine in scaffold diversification .

However, ’s trifluoromethylpyridine substituent introduces hydrophobicity absent in the target’s pyridin-4-yl group .

Pyridazinone vs. Pyridazine/Pyridine Cores: The target’s dihydropyridazinone core differs from ’s pyridine and ’s pyridazine. Pyridazinones are associated with kinase inhibition, suggesting unexplored therapeutic avenues for the target compound .

Sulfonamide Functionality :

  • The sulfonyl group in the target compound is absent in –3. Sulfonamides are common in protease inhibitors (e.g., carbonic anhydrase), implying possible enzyme-targeted activity .

Q & A

Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., BINAP-metal complexes) to resolve racemic mixtures. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy. Crystallization in chiral solvents (e.g., (R)-limonene) can enhance purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.